
2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde is a heterocyclic compound that features a quinoline core substituted with a 4-chlorophenylsulfanyl group and an aldehyde functional group at the 3-position
准备方法
The synthesis of 2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinoline derivative with 4-chlorothiophenol under basic conditions.
Formylation: The final step is the formylation of the quinoline derivative at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3.
化学反应分析
2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenylsulfanyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
2-(4-Chlorophenyl)sulfanylquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the 4-chlorophenylsulfanyl group, which may result in different biological activities.
4-Phenylsulfanylquinoline-3-carbaldehyde: Similar but without the chlorine atom, which could affect its reactivity and biological properties.
2-(4-Methylphenyl)sulfanylquinoline-3-carbaldehyde: The methyl group instead of chlorine may lead to different electronic and steric effects, influencing its chemical behavior and applications.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-13-5-7-14(8-6-13)20-16-12(10-19)9-11-3-1-2-4-15(11)18-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDISBPRFZONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
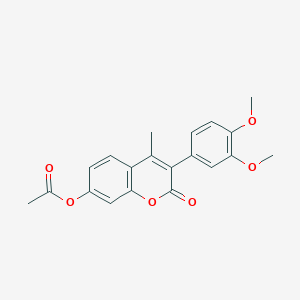
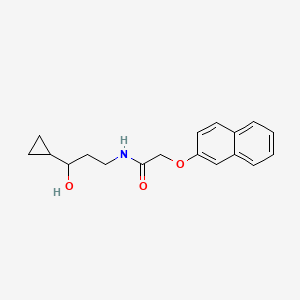
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)
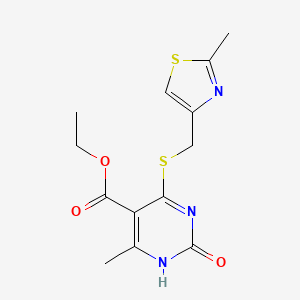
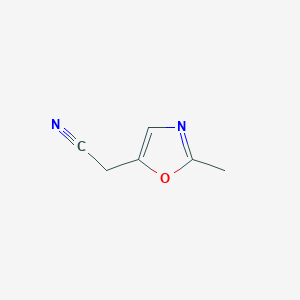
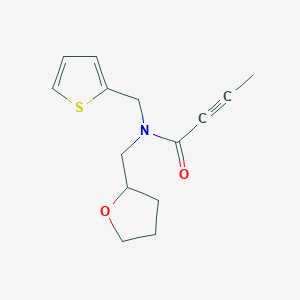
![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)


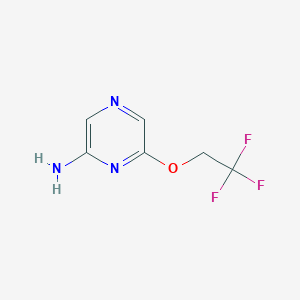
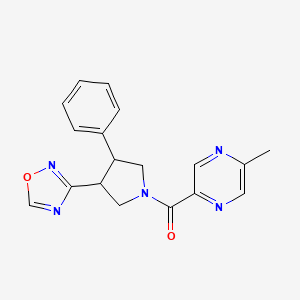
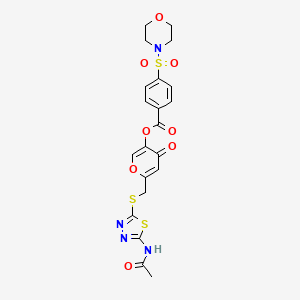
![2-hydroxy-6-[(1Z)-(hydroxyimino)methyl]pyridine-3-carbonitrile](/img/structure/B2653389.png)
